2,1-Benzisothiazol-3(1H)-one

Description

Context within Heterocyclic Chemistry and Isomeric Considerations

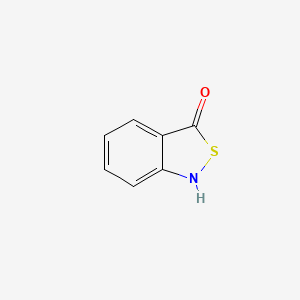

2,1-Benzisothiazol-3(1H)-one is a heterocyclic compound featuring a benzene ring fused to an isothiazole ring. ontosight.ai Specifically, it is a derivative of 2,1-benzisothiazole, also known as benz[c]isothiazole. thieme-connect.de This structure places it within the broader family of benzisothiazoles, which are characterized by a fused benzene and thiazole ring system. nih.gov

A key aspect of understanding this compound is its isomeric relationship with the more extensively studied 1,2-benzisothiazol-3(2H)-one (BIT). researchgate.netwikipedia.org These two compounds are structural isomers, meaning they share the same molecular formula, C₇H₅NOS, and molecular weight, approximately 151.19 g/mol , but differ in the arrangement of their atoms. vulcanchem.com In this compound, the nitrogen atom is at position 2 and the sulfur atom is at position 1, whereas in 1,2-benzisothiazol-3(2H)-one, the positions are reversed. vulcanchem.com This seemingly minor structural variance leads to different chemical properties and reactivity. For instance, research has indicated that this compound is prone to substitution reactions at positions 1 and 5, highlighting its potential as a versatile building block in synthetic chemistry. vulcanchem.com

The nomenclature for these compounds can sometimes be varied, with 1,3-dihydro-2,1-benzisothiazole also being used to describe the core structure of this compound. ontosight.aithieme-connect.de It is important to distinguish between the two main isomeric forms, as their chemical and biological profiles differ. researchgate.net

Academic Research Significance and Emerging Interest

While its isomer, 1,2-benzisothiazol-3(2H)-one, is well-documented for its antimicrobial and preservative properties, this compound has more recently emerged as a compound of significant academic interest. researchgate.netvulcanchem.com The primary focus of current research lies in the development of efficient synthetic methodologies to create a variety of its derivatives. vulcanchem.com The exploration of the biological potential of this compound and its derivatives is a logical progression, given the established biological activities of its isomer. researchgate.net

Recent synthetic advancements have provided more convenient and effective routes to produce novel 1,5-disubstituted this compound derivatives, which were previously difficult to obtain. vulcanchem.comtandfonline.com These new methods, such as those starting from inexpensive isatoic anhydride, are significant for the field of heterocyclic chemistry. researchgate.nettandfonline.com The ability to functionalize the molecule at specific positions opens up possibilities for creating a library of new compounds with potentially diverse chemical and biological properties. vulcanchem.com

Studies have begun to investigate the biological activities of 2,1-benzisothiazole derivatives, with some research exploring their antimicrobial and genotoxic properties. nih.gov For example, some derivatives have shown low activity against bacteria and fungi, while others have exhibited DNA-damaging activity in certain assays. nih.gov Furthermore, related nitro-substituted benzisothiazole compounds have been investigated for potential anticancer and antimicrobial applications. smolecule.com This growing body of research underscores the emerging importance of this compound as a scaffold for developing new chemical entities.

Interactive Data Tables

Comparative Properties of Benzisothiazolone Isomers

| Property | This compound | 1,2-Benzisothiazol-3(2H)-one |

| Structure | Nitrogen at position 2, Sulfur at position 1 | Sulfur at position 1, Nitrogen at position 2 |

| CAS Number | 40352-87-2 vulcanchem.com | 2634-33-5 nih.govvulcanchem.com |

| Molecular Formula | C₇H₅NOS vulcanchem.com | C₇H₅NOS nih.gov |

| Molecular Weight | ~151.19 g/mol vulcanchem.com | 151.19 g/mol nih.gov |

| Reactivity | Substitution at positions 1 and 5 vulcanchem.com | Known for antimicrobial activity vulcanchem.com |

| Applications | Synthetic intermediate vulcanchem.com | Preservative, antimicrobial agent vulcanchem.com |

Propriétés

IUPAC Name |

1H-2,1-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)8-10-7/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBKQJOOSMJCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352720 | |

| Record name | 2,1-Benzisothiazol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40352-87-2 | |

| Record name | 2,1-Benzisothiazol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Synthetic Methodologies

Core Structural Characteristics of 2,1-Benzisothiazol-3(1H)-one

The fundamental structure of this compound consists of a benzene ring fused to an isothiazole ring. In this isomer, the sulfur atom is at position 1 and the nitrogen atom is at position 2 of the heterocyclic ring, which also contains a carbonyl group at position 3. The presence of the N-H bond at the 1-position and the C=O group makes it a lactam. This arrangement distinguishes it from its 1,2-benzisothiazol-3(2H)-one counterpart, where the nitrogen is at position 2 and the sulfur at position 1. The reactivity of this compound is characterized by its capacity for substitution reactions, particularly at the 1 and 5-positions, making it a versatile scaffold for generating diverse derivatives. vulcanchem.com

| Property | This compound | 1,2-Benzisothiazol-3(2H)-one |

| Structure | Nitrogen at position 2, Sulfur at position 1, Hydrogen on Nitrogen | Sulfur at position 1, Nitrogen at position 2, Hydrogen on Nitrogen |

| CAS Number | 40352-87-2 | 2634-33-5 |

| Molecular Weight | 151.19 g/mol | 151.19 g/mol |

| Reactivity | Substitution at positions 1 and 5 | Known for antimicrobial activity |

| Applications | Synthetic intermediate | Preservative, antimicrobial agent |

Direct Synthesis of this compound and its Derivatives

An unconventional and noteworthy synthesis of 1-(β-styryl)-2,1-benzisothiazol-3-ones involves a rare one-pot tandem process starting from N-[2-(1,3-oxathiolan-2-yl)]phenyl ketenimines. nih.govacs.org This reaction proceeds through a sequence of a Current time information in Bangalore, IN.prepchem.com-hydride shift, a 1,5-electrocyclization, and a [3+2] cycloreversion, ultimately yielding the benzisothiazolone product and ethylene. nih.govresearchgate.net This process occurs under thermal conditions, for instance, by heating a toluene solution of the ketenimine. acs.org Computational studies using Density Functional Theory (DFT) have been employed to understand the mechanism of this complex transformation. nih.govacs.org

A practical and efficient method for the synthesis of 1,5-disubstituted this compound derivatives utilizes readily available isatoic anhydride as the starting material. tandfonline.comresearchgate.net The process commences with the nitration of isatoic anhydride to form 6-nitroisatoic anhydride. tandfonline.comresearchgate.netlookchem.com This intermediate is then converted to 5-nitro-2,1-benzisothiazol-3(1H)-one in high yield. tandfonline.comresearchgate.net This conversion can be achieved using sodium hydrogen sulfide. researchgate.net

Following the synthesis of the 5-nitro-2,1-benzisothiazol-3(1H)-one core, further derivatization can be readily achieved. Alkylation at the 1-position is a common strategy to introduce various substituents. tandfonline.comresearchgate.net This can be accomplished using different alkylating agents in the presence of a base. researchgate.net Subsequently, the nitro group at the 5-position can be reduced to an amino group, providing a handle for further functionalization. tandfonline.comresearchgate.net This 5-amino group can be derivatized to form a wide array of compounds, expanding the chemical diversity of this scaffold. tandfonline.comresearchgate.net

While methods for the synthesis of 2,1-benzisothiazol-3(1H)-ones exist, there are fewer literature reports for their synthesis compared to their 1,2-isomers. researchgate.net Some earlier methods for creating 1,5-disubstituted derivatives involved electrophilic substitution to introduce a group at the 5-position, but these often suffered from low yields. researchgate.net The development of more efficient and high-yielding synthetic routes, such as those starting from isatoic anhydride, has been a significant step forward in overcoming these limitations. tandfonline.comresearchgate.net

Strategies for Derivatization at Specific Positions (e.g., alkylation at 1-position, derivatization of 5-amino group)

General Synthetic Principles for the Benzisothiazolone Scaffold (including 1,2-benzisothiazol-3(2H)-one for broader context)

The synthesis of the broader benzisothiazolone scaffold, including the 1,2-isomer, employs a variety of chemical strategies. For 1,2-benzisothiazol-3(2H)-one, common methods include the intramolecular cyclization of 2-mercaptobenzamides. mdpi.com This can be achieved through oxidative dehydrogenative cyclization using catalysts like copper under an oxygen atmosphere. mdpi.com Another approach involves the reaction of 2-(alkylthio)benzonitriles with halogenating agents in an aqueous environment. chemicalbook.com Furthermore, copper-catalyzed tandem reactions of o-bromobenzamides with potassium thiocyanate in water provide a concise route to these compounds. researchgate.net The synthesis of N-substituted 1,2-benzisothiazolin-3-ones can also be accomplished by reacting the lithium salt of 1,2-benzisothiazolin-3-one with an electrophilic alkylating agent, which has been shown to proceed with good selectivity. google.com These examples highlight the diverse synthetic tactics employed to construct the benzisothiazolone core, often involving the formation of a key N-S bond.

Nucleophilic Substitution and Condensation Approaches

One of the foundational methods for synthesizing the benzisothiazole core involves the condensation of 2-mercaptobenzoic acid with appropriate amines under acidic conditions. smolecule.com This approach leverages the reactivity of the carboxyl and thiol groups of 2-mercaptobenzoic acid to form the heterocyclic ring. For instance, reacting 2-mercaptobenzoic acid with diphenyl phosphoryl azide can produce 1,2-benzisothiazol-3(2H)-one.

Another strategy involves starting from o-chlorobenzonitrile. The reaction with anhydrous sodium hydrosulfide displaces the chlorine to form o-mercaptobenzonitrile. google.com Subsequent reaction with chlorine gas and water under heat yields the crude 1,2-benzisothiazolin-3-one, which is then purified.

A notable synthetic route to 1,5-disubstituted this compound derivatives starts with the nitration of the readily available isatoic anhydride. researchgate.netvulcanchem.comresearchgate.net This is followed by conversion to the 5-nitro-2,1-benzisothiazol-3(1H)-one, which can then be alkylated at the 1-position. researchgate.netvulcanchem.comresearchgate.net

Oxidative Cyclization Reactions

Oxidative cyclization represents a powerful and frequently employed strategy for the synthesis of benzisothiazolones, often starting from 2-mercaptobenzamides. These reactions involve the intramolecular formation of an N–S bond through the removal of two hydrogen atoms.

A variety of catalysts and oxidants have been utilized to facilitate this transformation. Copper-catalyzed methods are prominent, using O2 as the oxidant. For example, Cu(I)-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides provides excellent yields of benzo[d]isothiazol-3(2H)-ones. mdpi.com Similarly, tetra-substituted sulfonated cobalt phthalocyanine (CoPcS) has been used as a heterogeneous catalyst in aqueous media. mdpi.com Other metal-based systems include Mn(OAc)2 for the aerobic oxidative cyclization of 2-mercaptobenzamide. acs.org

Metal-free oxidative cyclization methods have also been developed. KBr can catalyze the intramolecular oxidative dehydrogenative cyclization under an O2 atmosphere. mdpi.com Electrochemical methods offer a green alternative, using electricity as the redox agent for the dehydrogenative cyclization of 2-mercaptobenzamides. mdpi.com

Selectfluor, a fluorinating agent, has been employed for the synthesis of benzo[d]isothiazol-3(2H)-ones via a cascade N–S bond formation and C(sp3)–S bond cleavage of 2-methylthiobenzamides. researchgate.net Visible light-promoted photocatalysis is another modern approach for intramolecular N–S bond formation. acs.orgorganic-chemistry.orgnih.gov This method can chemodivergently produce benzisothiazol-3-ones from 2-mercaptobenzamides. acs.orgorganic-chemistry.orgnih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of this compound synthesis are highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, and temperature.

Catalyst Selection: The choice of catalyst is critical in oxidative cyclization reactions. Copper salts like CuCl and CuBr2 have been effectively used. mdpi.com In some cases, the addition of a ligand such as 1,10-phenanthroline can improve the catalytic activity of copper iodide. researchgate.net For visible-light promoted synthesis of benzisothiazol-3-ones, rhodamine 6G with DIPEA in CH3CN has been found to be effective, providing yields up to 88%. organic-chemistry.org

Solvent Choice: The selection of an appropriate solvent is crucial for maximizing yield and minimizing side reactions. For the alkylation of 5-nitro-2,1-benzisothiazol-3(1H)-one, acetone has been identified as an optimal solvent when using potassium carbonate as the base. researchgate.net In the synthesis of 1,2-benzisothiazolin-3-one from o-chlorobenzonitrile and sodium hydrosulfide, dimethylformamide (DMF) or N-methylpyrrolidone are preferred solvents. google.com For the oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones using Selectfluor, a mixture of water and DMF at room temperature has proven to be efficient. nih.gov

Temperature Control: Temperature plays a significant role in controlling the reaction rate and selectivity. For certain exothermic steps, such as those in nucleophilic substitution or condensation reactions, maintaining a low temperature (e.g., 0–5°C) is important to control the reaction. In other cases, such as the reaction of o-chlorobenzonitrile with anhydrous sodium hydrosulfide, elevated temperatures of 90-120°C are required. google.com

The table below summarizes the optimization of reaction conditions for the synthesis of benzisothiazol-3-one derivatives.

| Starting Material | Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield | Ref |

| 2-mercaptobenzamides | Oxidative Cyclization | Cu(I) | O2 atmosphere | N/A | Excellent | mdpi.com |

| 2-mercaptobenzamides | Oxidative Cyclization | Rhodamine 6G/DIPEA | CH3CN | N/A | up to 88% | organic-chemistry.org |

| 5-nitro-2,1-benzisothiazol-3(1H)-one | Alkylation | K2CO3 | Acetone | Reflux | 63-90% | researchgate.net |

| N-substituted benzo[d]isothiazol-3(2H)-ones | Oxidation | Selectfluor | H2O/DMF | Room Temp | >99% | nih.gov |

| o-chlorobenzonitrile | Nucleophilic Substitution | Anhydrous NaSH | DMF | 90-120°C | N/A | google.com |

Chemical Reactivity and Transformations

The this compound scaffold is a versatile platform for further chemical modifications. Its reactivity is characterized by the potential for functional group interconversions and nucleophilic aromatic substitution, allowing for the synthesis of a diverse range of derivatives.

Functional Group Interconversions

A key functional group transformation on the benzisothiazole ring is the reduction of a nitro group. For instance, a nitro group can be reduced to an amino group using reducing agents like iron in the presence of hydrochloric acid (Fe/HCl) or hydrogen gas with a palladium on carbon catalyst. researchgate.net This amino group can then serve as a handle for further derivatization, such as reactions with sulfonyl chlorides or acyl chlorides to form sulfonamide and acetamide derivatives, respectively. researchgate.net

The sulfur atom in the thiazole ring can also undergo oxidation to form sulfoxides or sulfones. smolecule.com

Strategies for Minimizing Side Reactions

A potential side reaction in the chemistry of this compound and its derivatives is O-alkylation. To favor N-alkylation over O-alkylation, the reaction conditions must be carefully controlled. For example, in the alkylation of 5-nitro-2,1-benzisothiazol-3(1H)-one, using potassium carbonate as the base in acetone as the solvent has been shown to be optimal for achieving N-alkylation. researchgate.net

In syntheses involving nucleophilic attack on the benzisothiazole ring system, the S-N bond can sometimes be susceptible to cleavage. clockss.org The choice of nucleophile and reaction conditions can influence whether nucleophilic aromatic substitution or ring-opening occurs. clockss.org

Biological Activities and Pharmacological Relevance

Broad-Spectrum Biological Activities of Benzisothiazolone Derivatives

Derivatives of the benzisothiazolone core structure have demonstrated a wide array of biological effects, making them a fertile ground for the development of new therapeutic agents.

Antimicrobial Efficacy (Antibacterial, Antifungal)

Benzisothiazolone derivatives are recognized for their potent antimicrobial properties. irobiocide.com They have shown effectiveness against a variety of bacterial and fungal strains. smolecule.comresearchgate.net

Studies have demonstrated that certain 2-arylideneamino derivatives of 2-amino-benzo[d]isothiazol-3-one possess good antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, streptococci, enterococci, and staphylococci, including penicillin-resistant clinical isolates. nih.gov Notably, Streptococcus pyogenes was found to be the most susceptible microorganism. nih.gov The parent compound, 2-amino-benzo[d]isothiazol-3-one, was often the most potent, with minimum inhibitory concentration (MIC) values ranging from 0.07 to 6 µg/ml. nih.gov Good activity was also observed against the Gram-negative bacterium Haemophilus influenzae. nih.gov In terms of antifungal activity, several of these derivatives were effective against Saccharomyces cerevisiae at concentrations of 3-6 µg/ml. nih.gov

Furthermore, a benzisothiazolinone quaternized chitosan derivative (HACCBIT) has been synthesized and shown to have significant antibacterial and antibiofilm effects against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, as well as against microbial contaminants found in aviation fuels. nih.gov Other research has highlighted the good antimicrobial activity of certain derivatives against bacteria like Vibrio alginolyticus, Aeromonas hydrophila, and Bacillus subtilis. researchgate.net The introduction of an N-arylpyrazole structure into benzisothiazolone derivatives has also resulted in compounds with a broad spectrum of activity against heterotrophic bacteria and marine chlorella. arkat-usa.org

Table 1: Antimicrobial Activity of Selected Benzisothiazolone Derivatives

| Derivative | Target Microorganism | Activity/Observation | Reference |

|---|---|---|---|

| 2-amino-benzo[d]isothiazol-3-one | Streptococcus pyogenes | MIC values ranging from 0.07 to 6 µg/ml. nih.gov | nih.gov |

| 2-arylideneamino derivatives | Saccharomyces cerevisiae | Inhibited at concentrations of 3-6 µg/ml. nih.gov | nih.gov |

| Benzisothiazolinone quaternized chitosan (HACCBIT) | E. coli, S. aureus | Significant antibacterial and antibiofilm effects. nih.gov | nih.gov |

| 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides | Heterotrophic bacteria, marine chlorella | Broad spectrum of activity. arkat-usa.org | arkat-usa.org |

Antiviral Properties (e.g., against Dengue virus NS2B/NS3 protease, West Nile virus proteases)

The benzisothiazolone scaffold has proven to be a valuable template for the development of potent antiviral agents, particularly against flaviviruses like Dengue virus (DENV) and West Nile virus (WNV). nih.gov The NS2B-NS3 protease is a crucial enzyme for the replication of these viruses, making it an attractive target for antiviral drug development. researchgate.netmdpi.com

Researchers have synthesized focused libraries of benz[d]isothiazol-3(2H)-one derivatives using click chemistry and screened them against DENV and WNV NS2B-NS3 proteases. nih.gov Several of these compounds displayed significant inhibitory activity against the DENV protease. nih.gov Further studies have confirmed that N-substituted 1,2-benzisothiazol-3(2H)-ones can inhibit the DENV-2 NS2BNS3 protease with IC50 values in the micromolar range. researchgate.net Computational docking analyses have helped to map the interactions between these inhibitors and the protease at an atomic level. researchgate.net Specifically, compounds like 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one and 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one have been shown to suppress DENV replication and infectivity. researchgate.net

The antiviral potential of these compounds is not limited to direct enzyme inhibition. Some polyphenolic compounds, which share some structural similarities with certain benzisothiazolone derivatives, have been shown to have virucidal effects against WNV, ZIKV, and DENV by directly affecting the virus particles and impairing their infectivity. frontiersin.org

Anticancer Potential

Benzisothiazole derivatives have emerged as a promising class of compounds with potential anticancer activity. ontosight.aiontosight.ainih.gov Their mechanism of action often involves the induction of apoptosis in cancer cells.

Studies have shown that certain benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and human non-small cell lung cancer lines (A549, H1299). nih.gov For instance, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) demonstrated notable inhibitory effects on the proliferation of A431, A549, and H1299 cells. nih.gov The anticancer activity of these compounds is often linked to the induction of apoptosis and cell cycle arrest. nih.gov

Furthermore, some benzothiazole derivatives have been investigated for their ability to inhibit specific signaling pathways involved in cancer progression. For example, some derivatives have been designed as potent MEK inhibitors, a key component of the MAPK/ERK pathway that is often dysregulated in cancer. tandfonline.com The hybridization of the benzothiazole scaffold with other heterocyclic motifs, such as pyrimidine, has also yielded compounds with excellent anticancer activity against lung, breast, and renal cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected Benzisothiazole Derivatives

| Derivative | Cancer Cell Line(s) | Activity/Observation | Reference |

|---|---|---|---|

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431, A549, H1299 | Significant inhibition of proliferation. nih.gov | nih.gov |

| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3, SW620, A549, HepG2 | Potent antitumor activity with low nM IC50 values. nih.gov | nih.gov |

| Pyrimidine containing benzothiazole derivative | Lung, breast, and renal cancer cell lines | Excellent anticancer activity with good growth inhibition. nih.gov | nih.gov |

Specific Enzyme Inhibition Profiles

Beyond their broad biological activities, benzisothiazolone derivatives have been identified as inhibitors of specific enzymes, underscoring their potential for targeted therapeutic interventions.

Caspase Inhibition (e.g., caspase-3)

A novel series of 1,2-benzisothiazol-3-one derivatives has been synthesized and identified as potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Some of these compounds exhibited low nanomolar potency against caspase-3 in vitro and demonstrated significant protection against apoptosis in a camptothecin-induced Jurkat T cell model. nih.gov

Among the synthesized compounds, one particular derivative, N-(4-morpholinophenyl)-3-oxobenzo(d)isothiazole-2(3H)-carboxamide, displayed the most potent caspase-3 inhibitory activity with an IC50 value of 1.15 nM. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of caspase-3, paving the way for the rational design of even more potent and selective inhibitors. nih.gov

Metallo-β-lactamase Inhibition

The rise of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, is a major global health concern. nih.gov Metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis, are particularly challenging as they are not inhibited by conventional β-lactamase inhibitors. nih.govmdpi.comkau.edu.sa

Recent research has explored the potential of benzisothiazolone derivatives as MBL inhibitors. While the development of broad-spectrum MBL inhibitors remains a significant challenge, some compounds have shown promise. nih.gov Bisthiazolidines, which can be considered as analogs of penicillin, have been shown to be micromolar competitive inhibitors of all MBL classes. nih.gov These compounds bind to the di-zinc centers of B1 and B3 MBLs and have been shown to restore the susceptibility of MBL-producing E. coli to β-lactam antibiotics. nih.gov Although direct evidence for 2,1-benzisothiazol-3(1H)-one derivatives as MBL inhibitors is still emerging, the structural similarities with known inhibitors suggest this is a promising area for future research.

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

There is a significant body of research on derivatives of the isomeric scaffold, 1,2-benzisothiazol-3(2H)-one (specifically the 1,1-dioxide form), as potent and selective inhibitors of Cyclooxygenase-2 (COX-2). However, specific studies evaluating the direct inhibitory activity of this compound or its derivatives against COX enzymes are not prominently available in the reviewed scientific literature. The focus of COX inhibition within the benzisothiazolone class remains centered on the 1,2-benzisothiazol-3(2H)-one framework.

Central Nervous System Modulatory Effects

Investigations into the central nervous system (CNS) effects of benzisothiazole-based compounds have almost exclusively focused on derivatives of the 1,2-benzisothiazol-3(2H)-one scaffold. These derivatives have been explored for potential antipsychotic and anxiolytic properties. In contrast, there is a lack of available data from specific research studies on the CNS modulatory effects of this compound.

Other Biological Activities and Mechanistic Considerations

While specific pharmacological data is scarce, the primary relevance of this compound in a biological context is its role as a versatile chemical scaffold. Research has focused on its synthesis and chemical reactivity, particularly the potential for substitution reactions at the 1 and 5 positions. vulcanchem.com This allows for the creation of various derivatives.

The development of efficient synthetic pathways, for instance from isatoic anhydride, facilitates the generation of these novel this compound derivatives. vulcanchem.com The ability to functionalize the core structure suggests its utility as a building block for producing compounds that may possess diverse, yet currently unexplored, biological properties. vulcanchem.com Mechanistic studies have also been conducted on the formation of the 2,1-benzisothiazol-3-one ring system itself.

Structure-activity Relationship Sar Studies and Molecular Design

Impact of Structural Modifications on Biological Activity

Substitutions on the Benzene Ring

The nature and position of substituents on the benzene ring play a critical role in determining the biological efficacy of 2,1-benzisothiazol-3(1H)-one derivatives. nih.gov For instance, the introduction of a nitro group at the 5-position is a key step in the synthesis of various derivatives. This group can then be reduced to an amino group, providing a handle for further functionalization. researchgate.net

Studies on related 1,2-benzisothiazol-3(2H)-one derivatives have shown that electron-withdrawing groups on the aryl substituents can enhance inhibitory capacity against certain enzymes. researchgate.net For example, derivatives with a chlorine atom on the aromatic ring have demonstrated potent anticonvulsant activity. researchgate.net In the context of anti-inflammatory activity, the presence of a halogen group on a benzamide moiety attached to a related heterocyclic structure was found to be crucial. nih.gov Specifically, a fluoro group at the para position of a benzoyl ring resulted in high inhibitory values for both COX-1 and COX-2 enzymes. nih.gov

Conversely, the introduction of electron-donating groups, such as 3-methyl or 3,5-dimethoxy groups, can lead to a significant decrease in inhibitory activity against certain inflammatory markers. nih.gov

Substitutions on the Heterocyclic Ring

Modifications to the heterocyclic portion of the this compound scaffold are equally important in defining its biological activity. Alkylation at the N-1 position is a common strategy to create a diverse library of compounds. researchgate.net The reactivity of the compound allows for substitution reactions, particularly at the 1 and 5 positions, making it a versatile building block for creating new derivatives with varied biological and chemical properties. vulcanchem.com

In the isomeric 1,2-benzisothiazol-3(2H)-one series, substitutions at the N-2 position have been shown to enhance antiviral activity against flaviviruses. For example, introducing methyl or allyl groups at this position improves the inhibitory activity against Dengue virus and West Nile virus proteases.

The following table summarizes the impact of various substitutions on the biological activity of benzisothiazolone derivatives based on published research findings.

| Scaffold | Substitution Site | Substituent | Observed Biological Activity |

| 1,2-Benzisothiazol-3(2H)-one | Aryl ring | Electron-withdrawing groups | Potent, selective, competitive inhibitors of human leukocyte elastase and chymotrypsin. researchgate.net |

| Pyrrolidine-2,5-dione | Aromatic ring at position-3 | Chlorine atom at position-3 or 4 | Strong anticonvulsant activity. researchgate.net |

| Indazole | Benzamide | Halogen group | Crucial for anti-inflammatory effect. nih.gov |

| Benzophenone | Benzoyl ring | Fluoro group at para position | High COX-1 and COX-2 inhibition. nih.gov |

| Indazole | Benzamide | 3-methyl, 3,5-dimethoxy groups | Dramatic loss in inhibitory activity against IL-6 and TNF-α. nih.gov |

| 1,2-Benzisothiazol-3(2H)-one | N-2 position | Methyl or allyl groups | Enhanced inhibitory activity against DENV2 and WNV NS2B/NS3 proteases. |

Molecular Features and Efficacy Relationships

The core benzisothiazole structure is a key pharmacophore, and its unique physicochemical properties contribute to its broad-spectrum bioactivity. The ability to functionalize the molecule at positions 1 and 5 allows for the fine-tuning of these properties to generate compounds with enhanced biological profiles. vulcanchem.com

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in the SAR analysis of benzisothiazolone derivatives. These approaches provide valuable insights into the molecular interactions governing their biological activity and help guide the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully employed to model the inhibitory activities of these compounds. For example, a QSAR model for 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors was developed using a stepwise-multiple linear regression method. nih.gov The results of this study indicated that descriptors related to electronegativity, atomic masses, and atomic van der Waals volumes play a significant role in their caspase-3 inhibitory activity. nih.gov

Molecular docking simulations are another powerful computational technique used to predict the binding modes of these derivatives with their biological targets. nih.gov By simulating the interactions between the small molecule and the active site of an enzyme, such as caspase-3, researchers can gain a deeper understanding of the key interactions that drive inhibition. nih.govchemicalbook.com These in silico observations can then be experimentally validated. researchgate.net

Molecular dynamics (MD) simulations can also be utilized to assess the stability of ligand-protein complexes and further refine the understanding of the binding interactions. These computational tools, in conjunction with experimental data, facilitate a more rational and efficient approach to the design and optimization of this compound-based therapeutic agents.

Computational Chemistry and Theoretical Investigations

Mechanistic Elucidation via Quantum Chemical Methods (e.g., DFT studies for reaction pathways)

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in unraveling the complex reaction mechanisms involving the 2,1-benzisothiazol-3(1H)-one scaffold. These computational studies allow for the detailed examination of reaction pathways, transition states, and intermediates that may be difficult or impossible to isolate and characterize experimentally.

A notable example is the investigation into the unexpected formation of 1-(β-styryl)-2,1-benzisothiazol-3-ones from N-[2-(1,3-oxathiolan-2-yl)]phenyl ketenimines. acs.orgnih.gov A DFT study was employed to mechanistically unravel this rare one-pot tandem process. The calculations revealed a sequence involving a acs.orgnih.gov-H shift, a 1,5-electrocyclization, and a [3+2] cycloreversion. acs.org The latter two stages were found to occur in a single mechanistic step through a transition state with pseudopericyclic characteristics. acs.orgnih.gov The computational analysis predicted that the formation of the benzisothiazolone product is the kinetically controlled pathway. acs.org

DFT calculations have also been used to reinforce experimental findings in the synthesis of novel 1,5-disubstituted this compound derivatives. researchgate.net These studies can help to understand the electronic properties of the molecules, such as orbital energies, which in turn can explain their reactivity and potential for biological interactions. researchgate.net For instance, lower chemical hardness and a smaller orbital energy gap, as calculated by DFT, can suggest stronger binding interactions with biological targets. researchgate.net

Furthermore, DFT has been applied to study the structure and photochemistry of related benzisothiazole derivatives. In a study of a tetrazole-saccharyl conjugate, DFT/B3LYP/6-311++G(3df,3pd) calculations were used to identify the most stable conformers in the gas phase and to assign experimental bands in matrix isolation FTIR spectra. conicet.gov.ar The calculations also helped to propose and evaluate different photofragmentation pathways upon UV irradiation. conicet.gov.ar

Table 1: Computational Methods in Mechanistic Studies

| Study Focus | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Formation of 2,1-benzisothiazol-3-ones from ketenimines | DFT | Elucidation of a tandem acs.orgnih.gov-H shift/1,5 electrocyclization/[3+2] cycloreversion process. acs.org | acs.orgnih.gov |

| Synthesis of 1,5-disubstituted 2,1-benzisothiazol-3(1H)-ones | DFT | Reinforced strong binding interactions due to low chemical hardness and orbital energy gap values. researchgate.net | researchgate.net |

| Photochemistry of a tetrazole-saccharyl conjugate | DFT/B3LYP/6-311++G(3df,3pd) | Identified stable conformers and elucidated photofragmentation pathways. conicet.gov.ar | conicet.gov.ar |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme.

In silico studies, including molecular docking, have been performed on 1,5-disubstituted this compound derivatives to strengthen experimental findings of their biological activity. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, within the active site of an enzyme, providing a rationale for the observed potency of the compounds. researchgate.net

For the isomeric 1,2-benzisothiazol-3(2H)-one scaffold, molecular docking has been employed to simulate interactions with various target enzymes. For example, docking studies with fungal CYP51 have been suggested as a computational approach to predict the bioactivity of novel derivatives. Similarly, N-substituted 1,2-benzisothiazol-3(2H)-ones have been evaluated as inhibitors of Dengue virus NS2B-NS3 protease, with docking studies helping to rationalize their activity. mdpi.com Hybrid compounds of 1,2-benzisothiazol-3(2H)-one and 1,3,4-oxadiazole have also been assessed for their inhibitory effects on West Nile virus proteases.

Quantum-chemical studies have also been combined with docking to understand the affinity of benzisothiazolylpiperazine derivatives for dopamine HD2L and HD3 receptors, which are relevant targets for antipsychotic drugs. researchgate.net These integrated approaches provide a more comprehensive picture of the ligand-receptor interactions.

Table 2: Examples of Molecular Docking Targets for Benzisothiazolone Derivatives

| Benzisothiazolone Scaffold | Target Protein/Enzyme | Therapeutic Area/Application | Reference |

|---|---|---|---|

| 1,5-Disubstituted this compound | Not specified enzyme cavity | General biological activity | researchgate.net |

| 1,2-Benzisothiazol-3(2H)-one | Fungal CYP51 | Antifungal | |

| N-substituted 1,2-benzisothiazol-3(2H)-one | Dengue Virus NS2B-NS3 Protease | Antiviral | mdpi.com |

| 1,2-Benzisothiazol-3(2H)-one-1,3,4-oxadiazole hybrids | West Nile Virus Protease | Antiviral | |

| Benzisothiazolylpiperazine derivatives | Dopamine HD2L and HD3 Receptors | Antipsychotic | researchgate.net |

| 1,2-Benzisothiazol-3-one derivatives | Caspase-3 | Apoptosis-related conditions | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding the design of more potent molecules.

QSAR studies play a crucial role in the rational design of drugs. nih.gov For the related 1,2-benzisothiazol-3-one series, QSAR models have been developed to predict their inhibitory activity against specific enzymes. For instance, a QSAR study on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors was conducted using the stepwise-multiple linear regression (SW-MLR) method. nih.govresearchgate.net The resulting model was robust and predictive, with a high correlation coefficient for the training set. nih.gov The analysis indicated that descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments were significant for caspase-3 inhibitory activity. nih.govresearchgate.net

The general process of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Development: A statistical method, such as multiple linear regression, is used to build a mathematical model correlating the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

Table 3: Key Aspects of QSAR Modeling for Benzisothiazolone Bioactivity

| Aspect | Description | Example from Literature (1,2-Benzisothiazol-3-one derivatives) | Reference |

|---|---|---|---|

| Objective | To develop a quantitative model to predict the biological activity of compounds. | Predicting caspase-3 inhibitory activity. nih.gov | nih.gov |

| Methodology | Stepwise-Multiple Linear Regression (SW-MLR) is a common statistical technique used. | A robust and predictive model was built using SW-MLR with a high correlation coefficient (R²) for the training set. nih.gov | nih.gov |

| Important Descriptors | These are molecular properties found to have a significant influence on the biological activity. | Descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments. nih.gov | nih.govresearchgate.net |

| Application | To guide the design of new, more potent compounds and to predict the activity of untested molecules. | The results can provide useful chemical insights for designing new caspase-3 inhibitors. nih.gov | nih.gov |

Advanced Analytical Characterization Methods

Spectroscopic Techniques (e.g., ¹H/¹³C NMR, FT-IR)

Spectroscopic methods are fundamental for elucidating the molecular structure of 2,1-benzisothiazol-3(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, typically in the range of 7-8 ppm, which confirms the presence of the benzene ring. vulcanchem.com A signal for the N-H proton is also anticipated, which is crucial for distinguishing it from its isomer, 1,2-benzisothiazol-3(2H)-one. vulcanchem.com For example, in a study of a derivative, 5-nitro-2,1-benzisothiazol-3(1H)-one, the aromatic protons appeared as a doublet at 7.30 ppm, a double-doublet at 8.52 ppm, and a doublet at 8.56 ppm, with the exchangeable NH proton appearing as a broad singlet at 12.33 ppm. researchgate.net Another derivative, 2-methyl-1,2-benzisothiazol-3(2H)-one, showed aromatic protons in the range of 7.13-7.89 ppm. amazonaws.com

¹³C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon, expected around 170 ppm, confirming the presence of the C=O group. vulcanchem.com Signals for the aromatic carbons typically appear between 120-140 ppm. vulcanchem.com For instance, the ¹³C NMR spectrum of 2-methyl-1,2-benzisothiazol-3(2H)-one showed signals for the aromatic carbons at 120.0, 123.2, 125.2, 126.2, and 131.4 ppm, and the carbonyl carbon at 165.3 ppm. amazonaws.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

A strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. vulcanchem.com

N-H stretching vibrations, which help in distinguishing between isomeric forms. vulcanchem.com

For the derivative 5-nitro-2,1-benzisothiazol-3(1H)-one, characteristic C=O stretching was observed at 1762 and 1697 cm⁻¹. researchgate.net

Table 1: Spectroscopic Data for this compound and Derivatives

| Analytical Technique | Feature | Expected/Observed Value | Significance |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 7-8 ppm vulcanchem.com | Confirms benzene ring structure. vulcanchem.com |

| N-H Proton | Variable, exchangeable vulcanchem.com | Distinguishes isomeric forms. vulcanchem.com | |

| ¹³C NMR | Carbonyl Carbon | ~170 ppm vulcanchem.com | Confirms carbonyl presence. vulcanchem.com |

| Aromatic Carbons | 120-140 ppm vulcanchem.com | Confirms benzene ring structure. vulcanchem.com | |

| FT-IR | Carbonyl Stretch (C=O) | ~1700 cm⁻¹ vulcanchem.com | Confirms carbonyl group. vulcanchem.com |

| N-H Stretch | Variable vulcanchem.com | Helps identify isomeric form. vulcanchem.com |

Chromatographic Separation and Detection (e.g., HPLC with UV detection)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a standard method for determining the purity of this compound and for its quantitative analysis.

This technique separates the compound from impurities based on its interaction with a stationary phase (e.g., a C18 column) and a mobile phase. nih.gov The separated compound is then detected by its UV absorbance at a specific wavelength, often around 254 nm or 275 nm. sielc.com For instance, a method for analyzing the isomer 1,2-benzisothiazolin-3-one uses a reverse-phase HPLC method with a mobile phase of acetonitrile and water. sielc.com The purity of synthesized derivatives of this compound has been successfully determined using HPLC, with retention times varying depending on the specific derivative and chromatographic conditions. researchgate.net For example, the purity of 5-nitro-2,1-benzisothiazol-3(1H)-one was found to be 99.5% with a retention time of 13.06 minutes. researchgate.net

Table 2: HPLC Parameters for Isothiazolinone Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | C18, Newcrom R1 | nih.govsielc.com |

| Mobile Phase | Acetonitrile/Water | nih.govsielc.com |

| Detection | UV at 254 nm or 275 nm | sielc.com |

| Application | Purity assessment, Quantification | nih.gov |

Mass Spectrometry for Molecular Identity and Mechanism Studies (e.g., EI-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound. It can also be used to study reaction mechanisms by identifying intermediates and products.

Electron Ionization Mass Spectrometry (EI-MS): This technique involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides structural information. For example, the EI-MS of 2-methyl-1,2-benzisothiazol-3(2H)-one showed a molecular ion peak (M+) at m/z 165. amazonaws.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This hyphenated technique combines the separation power of UPLC with the detection capabilities of MS. diva-portal.org It is particularly useful for analyzing complex mixtures and for quantifying trace amounts of the compound. nih.gov LC-MS/MS methods have been developed for the quantification of the isomeric 1,2-benzisothiazolin-3-one in various biological matrices, demonstrating the sensitivity of this technique. nih.govresearchgate.net In positive electrospray ionization mode, the protonated molecule [M+H]⁺ is often observed. For instance, a study on 1,2-benzisothiazolin-3-one used multiple reaction monitoring (MRM) with a transition of m/z 152.2 > 134.1 for quantification. nih.gov

Table 3: Mass Spectrometry Data for Isothiazolinones

| Technique | Ionization Mode | Observed m/z | Application |

|---|---|---|---|

| EI-MS | Electron Ionization | Molecular Ion (M+) | Molecular weight confirmation, structural fragmentation analysis |

| UPLC-MS | Electrospray (ESI) | [M+H]⁺ | Quantification, analysis in complex matrices diva-portal.orgnih.gov |

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The exploration of the biological potential of 2,1-benzisothiazol-3(1H)-one derivatives has been historically limited by the lack of versatile synthetic routes. However, recent advancements are addressing this challenge, enabling the creation of diverse chemical libraries for screening.

A significant development is a convenient and effective method for synthesizing 1,5-disubstituted this compound derivatives. tandfonline.comresearchgate.net This approach is noteworthy because it allows for functionalization at the 5-position, which has been a considerable synthetic hurdle. researchgate.net The methodology commences with the inexpensive and readily available starting material, isatoic anhydride. researchgate.netvulcanchem.com

The multi-step process is outlined below:

Nitration: Isatoic anhydride undergoes nitration to introduce a nitro group. vulcanchem.com

Conversion: The resulting nitro-isatoic anhydride is converted to 5-nitro-2,1-benzisothiazol-3(1H)-one in excellent yield. researchgate.netvulcanchem.com

Alkylation: The 1-position of the benzisothiazolone ring is then alkylated. researchgate.netvulcanchem.com

Derivatization: Finally, the 5-nitro group is reduced to a 5-amino group, which can be further derivatized, opening a gateway to a wide range of novel compounds. tandfonline.comvulcanchem.com

This synthetic strategy represents a significant advance, offering an efficient pathway to novel derivatives that were previously difficult to access. vulcanchem.com

| Step | Reaction | Starting Material | Product |

| 1 | Nitration | Isatoic anhydride | Nitro-isatoic anhydride |

| 2 | Conversion | Nitro-isatoic anhydride | 5-nitro-2,1-benzisothiazol-3(1H)-one |

| 3 | Alkylation | 5-nitro-2,1-benzisothiazol-3(1H)-one | 1-alkyl-5-nitro-2,1-benzisothiazol-3(1H)-one |

| 4 | Reduction/Derivatization | 1-alkyl-5-nitro-2,1-benzisothiazol-3(1H)-one | 1-alkyl-5-amino-2,1-benzisothiazol-3(1H)-one |

Table 1: A novel synthetic pathway for 1,5-disubstituted this compound derivatives. vulcanchem.com

Identification of New Biological Targets and Therapeutic Applications

Research into the therapeutic applications of this compound is largely propelled by the established biological importance of its structural isomers, the 1,2-benzisothiazol-3(2H)-ones, which are known to possess antifungal, antibacterial, and antipsychotic properties. researchgate.net This has encouraged scientists to explore the biological landscape of the 2,1-scaffold. researchgate.net

Preliminary studies have indicated that this compound and its derivatives possess potential antimicrobial and anticancer activities. ontosight.ai Further investigations are aimed at identifying specific molecular targets. Drawing from the activities of the broader benzisothiazolone class, several promising therapeutic areas are emerging for future investigation:

Enzyme Inhibition: Derivatives of the isomeric 1,2-benzisothiazol-3(2H)-one are being evaluated as potent inhibitors of enzymes like caspase-3, which is implicated in apoptosis and is a target in neurodegenerative diseases and cancer. chemicalbook.com Furthermore, certain N,N′-linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides have shown inhibitory activity against human leukocyte elastase (HLE) and acetylcholinesterase (AChE). researchgate.net These findings suggest that the this compound scaffold could be similarly modified to target these or other clinically relevant enzymes.

Antiviral Activity: The NS2B/NS3 protease in flaviviruses like Dengue and West Nile virus has been identified as a key target for 1,2-benzisothiazol-3(2H)-one derivatives, suggesting a potential avenue for developing novel antiviral agents. nih.gov

Central Nervous System (CNS) Applications: Benzisothiazoles have been investigated for their effects on the central nervous system. ontosight.ai Specifically, certain substituted 1,2-benzisothiazol-3-one 1,1-dioxides have demonstrated high affinity for the 5-HT1A serotonin receptor, indicating potential as anxiolytic agents. nih.gov This opens the possibility of developing CNS-active drugs based on the this compound core.

Advanced Computational Modeling for Drug Discovery and Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. These in silico techniques are being increasingly applied to the benzisothiazolone class, providing a powerful toolkit for designing novel derivatives of this compound. ontosight.ai

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. This allows researchers to predict the potency of new derivatives before they are synthesized, saving time and resources.

Molecular Docking: This technique simulates the interaction between a small molecule and its biological target, such as an enzyme or receptor. Docking studies help to understand the putative binding mode of benzisothiazolone derivatives, guiding the design of compounds with improved affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, assessing the stability of the predicted binding interactions.

Pharmacophore Modeling: Computer-aided campaigns using pharmacophoric models have been successfully used to discover potent inhibitors based on related scaffolds, demonstrating the power of these tools to sift through virtual libraries and identify promising candidates. researchgate.net

These computational strategies are integral to modern drug discovery, enabling a more rational, hypothesis-driven approach to the design of this compound derivatives with desired therapeutic profiles. ontosight.airesearchgate.net

Exploration of Hybrid Compound Design for Synergistic Effects

A promising strategy in medicinal chemistry is the creation of hybrid molecules, which covalently link two or more pharmacophores into a single entity. researchgate.net This approach aims to achieve synergistic effects, such as dual-target inhibition or improved pharmacokinetic properties. The benzisothiazolone scaffold is being actively explored as a component in such hybrid designs. researchgate.net

A notable case study involves the development of hybrid derivatives combining the 1,2-benzisothiazol-3(2H)-one scaffold with a 1,3,4-oxadiazole moiety. nih.gov This research was driven by the fact that both heterocyclic systems have individually attracted significant interest as antibacterial and antifungal agents. nih.govresearchgate.net

The synthesized hybrid compounds were screened against the NS2B/NS3 proteases of the Dengue virus (DENV2) and West Nile virus (WNV), which are critical for viral replication. nih.gov The results demonstrated the success of this strategy, with several compounds showing significant inhibitory activity against both enzymes. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Mode |

| 7n | DENV2 NS2B/NS3 | 3.75 ± 0.06 | Competitive |

| 7n | WNV NS2B/NS3 | 4.22 ± 0.07 | Competitive |

Table 2: Inhibitory activity of a lead 1,2-benzisothiazol-3(2H)-one - 1,3,4-oxadiazole hybrid compound (7n). nih.gov

The success of this hybrid strategy, which identified a low micromolar competitive inhibitor for both viral proteases, provides a strong rationale for applying the same principles to the this compound scaffold. nih.gov By linking this core to other known pharmacophores, researchers may unlock novel synergistic effects and develop multi-target agents for complex diseases.

Q & A

Advanced Research Question

- Neutralization : Treat aqueous waste with NaOH (pH >10) to hydrolyze the thioester bond.

- Adsorption : Use activated carbon filters to capture residues.

- Regulatory compliance : Follow UN3077 (Class 9) guidelines for transport and disposal .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

- Matrix interference : Use SPE cartridges (C18) for serum/plasma cleanup.

- Detection limits : Optimize HPLC-UV (λ = 254 nm) or LC-MS/MS (MRM transitions m/z 150 → 105).

- Validate recovery rates (≥85%) via spike-and-recovery experiments .

How do structural modifications influence the SIRT1 inhibitory activity of this compound derivatives?

Advanced Research Question

Introduce dihydroquinazolinone hybrids to enhance binding to SIRT1’s hydrophobic pocket. For example, MHY2251 (IC₅₀ = 1.2 µM) incorporates a benzo[d][1,3]dioxol-5-yl group, improving π-π stacking and hydrogen bonding . SAR studies show that electron-rich substituents at the 2-position correlate with increased potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.